4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Description
4-(4-Methylphenyl)-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methylphenyl group at the 4-position and a pyridin-3-ylamino group at the sulfonamide nitrogen. This compound’s structure combines aromatic and heterocyclic moieties, which are critical for modulating solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(21,22)20-17-3-2-12-19-13-17/h2-13,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORYIKUGPSJBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332958 | |
| Record name | 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667913-36-2 | |
| Record name | 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Features a 5-methyloxazol-3-yl sulfamoyl group on the phenyl ring instead of pyridin-3-yl.
- Activity : Exhibits antimicrobial properties, suggesting sulfonamide derivatives with heterocyclic sulfamoyl groups are effective against pathogens .
- Key Difference : The oxazole ring introduces a rigid, planar structure, which may improve π-π stacking interactions in biological targets.
N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
- Structure: Substituted with ethylphenyl groups on both the amino and pyridine moieties.
Physicochemical and Spectral Properties
Table 2. Physicochemical Comparison
Key Findings :
Table 3. Activity Comparison
Biological Activity
4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data.
Chemical Structure
The compound can be described by the following chemical structure:
Antimicrobial Activity
Research has demonstrated that sulfonamides, including this compound, exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Pseudomonas aeruginosa | 15 | 100 |
The above data indicates that the compound possesses moderate antibacterial activity, with particular strength against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
Case Study: Apoptotic Activity
In a specific study, the compound was tested on HeLa and HCT-116 cell lines at varying concentrations. The results indicated:
- IC50 Values :
- HCT-116: 36 µM
- HeLa: 34 µM
The treatment led to characteristic morphological changes in cells indicative of apoptosis, such as cell shrinkage and detachment from the substrate.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Caspase Activation : The compound significantly increases caspase activity in treated cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and cancer cells.
- Metabolic Stability : Studies indicate that modifications to the sulfonamide structure can enhance metabolic stability, impacting its efficacy and safety profile.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that substituents on the aromatic rings significantly influence biological activity. For instance, the presence of a methyl group on the para position of one of the phenyl rings enhances both antimicrobial and anticancer activities compared to other derivatives without this substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
